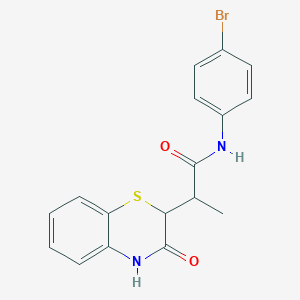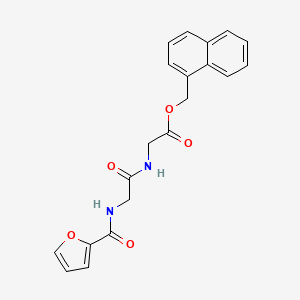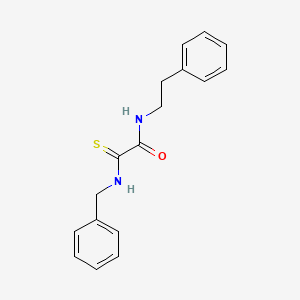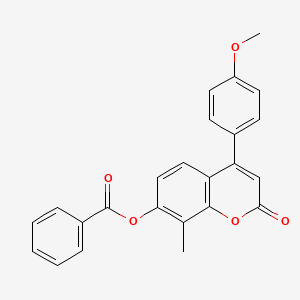![molecular formula C18H21FN2O4S2 B4191010 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4191010.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied for its potential therapeutic applications in treating cystic fibrosis and other related diseases.
Wirkmechanismus
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 inhibits the activity of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the chloride channel, which leads to a decrease in chloride ion transport across cell membranes. This inhibition can be reversed by the removal of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 from the system, allowing for the restoration of normal chloride transport.
Biochemical and Physiological Effects
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to restore chloride transport in cells with N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide mutations, leading to improved lung function and reduced inflammation in animal models of cystic fibrosis. In addition, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to have anti-inflammatory effects in other disease models, including acute lung injury and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 is a potent and specific inhibitor of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein, making it a valuable tool for studying the role of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide in various biological processes. However, it is important to note that N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has limitations in terms of its use in cell-based assays, as it can be toxic at high concentrations. In addition, the effects of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 on other ion channels and transporters should be taken into consideration when interpreting experimental results.
Zukünftige Richtungen
For research include the development of more potent and selective N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide inhibitors and the evaluation of the long-term safety and efficacy of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis and other related diseases. It has been shown to inhibit the activity of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein, which is responsible for regulating the transport of chloride ions across cell membranes. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide mutations can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to restore chloride transport in cells with N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide mutations, making it a promising therapeutic agent for the treatment of cystic fibrosis.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c19-14-6-10-17(11-7-14)26(22,23)21-16-8-12-18(13-9-16)27(24,25)20-15-4-2-1-3-5-15/h6-13,15,20-21H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLZHGSDGKHGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190937.png)
![3-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4190945.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4190947.png)
![N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4190964.png)
![12-(4-chloro-2-fluorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4190976.png)
![1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4190979.png)
![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190986.png)
![3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4190990.png)


![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)
